molecular formula C15H17FN2O2 B5642805 6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3(2H)-one

6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3(2H)-one

Cat. No. B5642805
M. Wt: 276.31 g/mol
InChI Key: RSUMVNOKDSNXHO-UHFFFAOYSA-N
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Description

The interest in fluorinated compounds, particularly those incorporating fluorophenyl groups, stems from their significant biological and chemical properties, making them valuable in various scientific and industrial applications. The compound belongs to this class of fluorinated chemicals, suggesting its potential utility in areas such as material science, pharmaceuticals, and agrochemicals.

Synthesis Analysis

The synthesis of fluorinated compounds often involves specific strategies to introduce the fluorine atom or fluorinated groups into the molecular framework. Techniques such as direct fluorination, nucleophilic substitution, or the use of specialized reagents can be employed. For instance, the synthesis of 2-fluorophenyl-4,6-disubstituted triazines demonstrates the use of structure-activity relationships to achieve desired antimicrobial properties, indicating a methodological approach that could be relevant to the synthesis of our target compound (Saleh et al., 2010).

properties

IUPAC Name

6-(2-butoxy-4-fluorophenyl)-2-methylpyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c1-3-4-9-20-14-10-11(16)5-6-12(14)13-7-8-15(19)18(2)17-13/h5-8,10H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUMVNOKDSNXHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=CC(=C1)F)C2=NN(C(=O)C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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